molecular formula C7H7Cl3N2 B1619976 2,4,6-Trichloro-5-propylpyrimidine CAS No. 58-81-1

2,4,6-Trichloro-5-propylpyrimidine

Cat. No.: B1619976
CAS No.: 58-81-1
M. Wt: 225.5 g/mol
InChI Key: DXTBIYCCTAVSID-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-propylpyrimidine (CAS 58-81-1) is a versatile chemical intermediate designed for research applications, particularly in pharmaceutical development. Its molecular structure, featuring three chlorine atoms and a propyl substituent, makes it a valuable scaffold for constructing more complex nitrogen-containing heterocycles . Researchers utilize this compound as a key precursor in synthetic organic chemistry. The chlorinated pyrimidine core is highly reactive towards nucleophilic substitution, allowing for selective displacement of the chlorine atoms to introduce a variety of amines, alkoxides, and other functional groups . This reactivity is exploited in the synthesis of novel compounds for biological evaluation. For instance, analogous 5-alkyl-substituted trichloropyrimidine derivatives are employed in the development of potential anticancer agents, serving as core structures in the synthesis of pyrimidotriazines and other fused heterocyclic systems . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment (PPE) and refer to the relevant safety data sheet (SDS) for detailed hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichloro-5-propylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3N2/c1-2-3-4-5(8)11-7(10)12-6(4)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTBIYCCTAVSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290127
Record name NSC66914
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Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58-81-1
Record name NSC66914
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC66914
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Reactivity Profiles and Mechanistic Investigations of 2,4,6 Trichloro 5 Propylpyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring in 2,4,6-Trichloro-5-propylpyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The three chlorine atoms serve as effective leaving groups, allowing for the stepwise introduction of various functional groups.

Amination Reactions: Replacement of Halogen Atoms with Amine Functionalities

The chlorine atoms on the this compound ring can be readily displaced by amine nucleophiles. This reactivity is a cornerstone of pyrimidine chemistry, enabling the synthesis of a wide array of amino-pyrimidine derivatives. arkat-usa.orgmdpi.com The reaction of 2,4,6-trichloropyrimidine (B138864) with various anilines, for instance, demonstrates that monosubstitution occurs readily. researchgate.net The regioselectivity of this substitution can be influenced by solvent choice and the nature of the amine. researchgate.net While primary and secondary amines react to form amino-substituted pyrimidines, tertiary amines have also been shown to react with tri- and tetrahalogenated pyrimidines to yield N,N-substituted aminohalogenopyrimidines. google.com

Studies on the closely related 2,4,6-trichloropyrimidine show that reaction with neutral nucleophiles like ethanolamine (B43304) can lead to both mono- and disubstituted products, though replacing the third chlorine atom can be challenging due to factors like intramolecular hydrogen bonding. researchgate.net The general reactivity trend suggests that in this compound, amination would proceed in a controlled, sequential manner, allowing for the synthesis of complex, polysubstituted aminopyrimidines. researchgate.netnih.gov

Table 1: Representative Amination Reactions on Polychloropyrimidine Scaffolds This table presents examples from related polychloropyrimidine compounds to illustrate the general reactivity patterns applicable to this compound.

Starting Material Nucleophile Conditions Product(s) Reference
2,4,6-Trichloropyrimidine 4-Substituted Anilines Ethanol, forcing conditions 4-Anilino-2,6-dichloropyrimidines, 2,4-Dianilino-6-chloropyrimidines researchgate.net
2-Amino-4,6-dichloropyrimidine (B145751) Various Amines Triethylamine, solvent-free, 80-90°C 2-Amino-4-amino-6-chloropyrimidine derivatives mdpi.com
2,4,6-Trichloropyrimidine Ethanolamine Not specified Mono- and disubstituted products researchgate.net
2,4,6-Trichloropyrimidine Ammonia Alcoholic solution, 20-100°C Mixture of 2-amino-4,6-dichloropyrimidine and 4-amino-2,6-dichloropyrimidine google.com

Alkylation Reactions: Introduction of Alkyl and Alkoxy Groups via Nucleophilic Attack

The introduction of alkyl and alkoxy groups onto the pyrimidine core of this compound can be achieved through nucleophilic substitution using alkoxides or carbanions. The highly electron-deficient nature of the ring facilitates the displacement of chloride ions. For example, the synthesis of polyalkoxy-5-nitrosopyrimidines demonstrates the facile displacement of chloro groups by methoxy (B1213986) groups. kuleuven.be

Alkylation can also occur at a pre-existing hydroxy or amino substituent after initial substitution. A common synthetic route involves a sequential SNAr-alkylation-SNAr sequence. nih.gov For instance, reacting a dichloropyrimidine with an amine, followed by O-alkylation of a hydroxy group (or N-alkylation of an amino group), and a subsequent SNAr reaction can provide regiochemically controlled polysubstituted pyrimidines. nih.gov This strategy would be directly applicable to this compound for creating diverse derivatives.

Site-Selective Nucleophilic Attack on the Pyrimidine Ring (e.g., C-4, C-2 Positions)

In nucleophilic substitution reactions on 2,4,6-trichloropyrimidine, the chlorine atoms at the C-4 and C-6 positions are generally more reactive than the chlorine at the C-2 position. arkat-usa.orgresearchgate.net This preferential reactivity is attributed to the greater electron deficiency at the C-4/C-6 positions, which are para and ortho, respectively, to the ring nitrogens. The C-2 position is situated between two nitrogen atoms, which moderates its reactivity towards nucleophiles compared to the C-4/C-6 positions.

This established hierarchy allows for predictable, site-selective functionalization. For example, the reaction of 2,4,6-trichloropyrimidine with one equivalent of an amine nucleophile predominantly yields substitution at the C-4 or C-6 position. arkat-usa.orgresearchgate.net Only under more forcing conditions or with specific substrates does substitution at the C-2 position become competitive. arkat-usa.org This principle of site-selectivity is crucial for the controlled synthesis of specifically substituted 5-propylpyrimidine (B13093396) derivatives.

Sequential Nucleophilic Aromatic Substitution Strategies for Polysubstituted Pyrimidines

The differential reactivity of the chloro-substituents on the pyrimidine ring enables the use of sequential SNAr strategies to build complex, polysubstituted molecules with a high degree of regiochemical control. researchgate.netnih.gov This methodology is vital for creating libraries of compounds for various applications. nih.gov

The typical sequence involves:

First Substitution: A strong nucleophile is used under mild conditions to selectively replace the most reactive chlorine atom, typically at the C-4 position.

Second Substitution: A different nucleophile can then be introduced to displace the second chlorine atom (at the C-6 position). The reactivity of the remaining chloro group is often modulated by the electronic nature of the first substituent introduced.

Third Substitution: The least reactive chlorine at the C-2 position can be replaced under more vigorous reaction conditions.

This stepwise approach allows for the introduction of three different functionalities onto the pyrimidine core, starting from this compound.

Hydrolysis Pathways Leading to Uracil (B121893) Derivatives

The chlorine atoms of this compound are susceptible to hydrolysis, a reaction that can lead to the formation of hydroxylated pyrimidines, which exist in their more stable tautomeric forms as pyrimidinones (B12756618) or uracils. A mechanistic investigation into the hydrolysis of 2,4-dichloro-5-nitropyrimidine (B15318) showed that the 6-chloro isomer's hydrolysis involves water molecules acting as a base. researchgate.net

The conversion of a related compound, 2-amino-4,6-dichloropyrimidine, to its corresponding dihydroxy analog (2-amino-4,6-dihydroxypyrimidine) is a well-established transformation. nih.govmdpi.com Applying this to this compound, controlled hydrolysis would first replace the more reactive C-4 and C-6 chlorines, and ultimately the C-2 chlorine, to yield 5-propyl-2-chloro-4,6-dihydroxypyrimidine or, upon complete hydrolysis, 5-propylbarbituric acid. Such uracil derivatives are important classes of compounds in medicinal chemistry.

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond nucleophilic substitution, the chloro-substituents on this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. cymitquimica.comresearchgate.net These reactions are fundamental in modern organic synthesis for creating complex molecular architectures. cymitquimica.com

Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings are particularly effective. researchgate.netnih.govorganic-chemistry.orgwikipedia.org Studies on 2,4-dichloropyrimidine (B19661) and 2,4,6-trichloropyrimidine have established the regioselectivity of these couplings, with a preference for reaction at the C-4 position. nih.gov This selectivity allows for the controlled introduction of aryl, heteroaryl, or alkynyl groups. Microwave-assisted procedures can further enhance the efficiency of these couplings, allowing for rapid and high-yield synthesis. researchgate.net Pyrimidine sulfinates have also emerged as effective coupling partners in Suzuki-Miyaura reactions.

Table 2: Examples of Cross-Coupling Reactions on Chloropyrimidine Scaffolds This table illustrates the utility of cross-coupling reactions on related chloropyrimidines, a strategy applicable to this compound.

Reaction Type Starting Material Coupling Partner Catalyst System Product Reference
Suzuki-Miyaura 2,4-Dichloropyrimidine Phenylboronic acid Pd(PPh3)4 / K2CO3 4-Phenyl-2-chloropyrimidine nih.gov
Suzuki-Miyaura 2,4,6-Trichloropyrido[2,3-d]pyrimidine Aryl/heteroaryl boronic acids Not specified 2,4,6-Trisubstituted pyrido[2,3-d]pyrimidines researchgate.net
Sonogashira Aryl/Vinyl Halides Terminal Alkynes Pd catalyst, Cu(I) cocatalyst, amine base Aryl/Vinyl Alkynes organic-chemistry.orgwikipedia.org
Negishi 2,4-Dichloropyridine Organozinc reagents Pd/IPr C4-alkylated/heteroarylated pyridines nih.gov

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Pyrimidine Conjugates

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, involving the reaction of an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.org Halogenated pyrimidines are particularly well-suited substrates for this reaction due to the electron-deficient character of the pyrimidine ring, which enhances their reactivity compared to analogous benzene (B151609) halides. semanticscholar.org This methodology has been effectively applied to synthesize a diverse range of substituted pyrimidines. semanticscholar.orgmdpi.com

In the context of polychlorinated pyrimidines like this compound, the Suzuki-Miyaura reaction offers a pathway to selectively introduce aryl and heteroaryl groups. Studies on related dichloropyrimidines and trichloropyrimidines have shown that the reaction typically proceeds with high regioselectivity. For instance, in 2,4-dichloropyrimidines, the coupling preferentially occurs at the C4 position. mdpi.com This selectivity is attributed to the differential reactivity of the halogen-substituted positions on the pyrimidine ring.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the organohalide. This is followed by transmetalation with the boronic acid (in the presence of a base) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. mdpi.comresearchgate.net For example, the use of Pd(PPh₃)₄ with a base like K₃PO₄ in a solvent such as 1,4-dioxane (B91453) has been reported to be effective for the arylation of dichloropyrimidines. mdpi.comresearchgate.net

The reaction's scope is broad, accommodating a variety of aryl and heteroaryl boronic acids. mdpi.com Electron-rich boronic acids tend to give good to excellent yields, while electron-poor boronic acids may result in lower yields due to a slower transmetalation step. mdpi.com A potential side reaction is protodeboronation, where the boronic acid is converted to the corresponding arene (Ar-H) instead of participating in the cross-coupling. mdpi.com

Below is a table summarizing representative conditions and outcomes for Suzuki-Miyaura couplings on related chlorinated pyrimidine systems.

SubstrateBoronic AcidCatalyst (mol%)BaseSolventYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-DioxaneGood mdpi.comresearchgate.net
2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-1,4-Dioxane71 semanticscholar.org
2,4-dichloropyrimidineAryl/Heteroaryl boronic acidsPd(PPh₃)₄-VariousGood to Excellent mdpi.com
Aryl Bromides2,4,6-trivinylcyclotriboroxane-pyridine complexPd(PPh₃)₄CarbonateDME/WaterGood orgsyn.org

Stille Coupling and Other Palladium-Catalyzed Cross-Coupling Methodologies

The Stille coupling reaction is another key palladium-catalyzed method for C-C bond formation, pairing an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. wiley-vch.de The general reactivity trend for the halide leaving group is I > Br > OTf >> Cl. libretexts.org For substrates like this compound, the less reactive C-Cl bonds would typically require more forcing conditions or specialized catalyst systems compared to their bromo or iodo counterparts. harvard.edu

The mechanism of the Stille reaction is similar to the Suzuki coupling, involving an oxidative addition, transmetalation, and reductive elimination cycle. wiley-vch.de A significant side reaction can be the homocoupling of the organostannane reagent. wikipedia.org Research has focused on developing more active catalyst systems to enable the coupling of less reactive chlorides. harvard.edu Additives like Cu(I) salts can accelerate the reaction rate by scavenging inhibiting ligands. harvard.edu

While specific studies on the Stille coupling of this compound are not widely documented, the principles can be inferred from work on other chloroaromatic and chloroheteroaromatic compounds. High selectivity in reactions involving substrates with multiple halogens can often be achieved, with the reaction conditions dictating which halogen is substituted. rsc.org For instance, in molecules containing both bromine and chlorine, the more reactive C-Br bond can often be selectively coupled, leaving the C-Cl bond intact for subsequent transformations. rsc.org

Other palladium-catalyzed cross-coupling reactions applicable to halogenated pyrimidines include:

Heck Reaction: Coupling of an unsaturated halide with an alkene.

Sonogashira Coupling: Reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between an aryl halide and an amine.

These reactions further expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups at the 2, 4, and 6 positions.

Coupling ReactionReactantsCatalyst SystemKey FeaturesReference
Stille CouplingOrganohalide + OrganostannanePd(0) complexTolerant of many functional groups; toxicity of tin reagents is a drawback. wikipedia.orgorganic-chemistry.org
Heck ReactionUnsaturated Halide + AlkenePd catalyst + BaseForms a new vinyl C-C bond. wiley-vch.de
Sonogashira CouplingAryl/Vinyl Halide + Terminal AlkynePd catalyst + Cu(I) cocatalyst + BaseCreates aryl-alkyne or vinyl-alkyne linkages. wikipedia.org

Mechanistic Considerations and Boron Reagent Selection in Pyrimidine Cross-Couplings

The mechanism of palladium-catalyzed cross-coupling reactions on pyrimidine rings is governed by several factors that influence regioselectivity and efficiency. The electron-deficient nature of the pyrimidine ring makes all halogenated positions (2, 4, and 6) active towards oxidative addition by the Pd(0) catalyst. semanticscholar.org However, subtle electronic differences between these positions lead to preferential reactivity. Generally, the C4 and C6 positions are more reactive than the C2 position in nucleophilic aromatic substitution and related cross-coupling reactions.

The choice of the boron reagent in Suzuki-Miyaura couplings is critical. While boronic acids are most common, other reagents like organotrifluoroborates and boronic esters are also used. wikipedia.orgresearchgate.net Organotrifluoroborates, for example, are air- and moisture-stable crystalline solids and have been shown to be effective coupling partners in a wide range of Suzuki-Miyaura reactions. researchgate.net The selection of the boron reagent can influence reaction rates and substrate scope. For instance, the difficulty in coupling 2-pyridyl nucleophiles was overcome by using lithium triisopropyl 2-pyridylboronates, which showed improved reactivity and stability compared to the corresponding boronic acid. nih.gov

The catalytic cycle involves several key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine. The rate of this step generally follows the order C-I > C-Br > C-Cl. libretexts.org

Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is often rate-limiting and is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species. wikipedia.org The nature of the base and the boron reagent itself significantly impacts the efficiency of this transfer. mdpi.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

Regioselectivity in the cross-coupling of polychlorinated pyrimidines is a key consideration. By carefully controlling reaction conditions (e.g., temperature, catalyst, and stoichiometry of the boron reagent), it is often possible to achieve selective mono-substitution, leaving other chloro-substituents available for subsequent functionalization. nih.gov This stepwise approach allows for the synthesis of complex, differentially substituted pyrimidine derivatives.

Other Chemical Transformations

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Beyond palladium-catalyzed couplings, halogenated pyrimidines can react with other strong nucleophiles like organometallic reagents. Reactions with Grignard (organomagnesium) or organolithium reagents can lead to the formation of C-C bonds through nucleophilic aromatic substitution. wikipedia.org In these reactions, the organometallic reagent attacks one of the electron-deficient carbon atoms bearing a chlorine atom, displacing it.

The regioselectivity of these reactions on a substrate like this compound would depend on the reaction conditions and the specific Grignard reagent used. The C4 and C6 positions are generally the most susceptible to nucleophilic attack. wikipedia.org However, the high reactivity of these organometallic reagents can sometimes lead to a mixture of products or attack at multiple sites if not carefully controlled.

Oxidation and Reduction Pathways of Halogenated Pyrimidines

The pyrimidine ring itself can undergo oxidation and reduction, although these transformations are less common than substitutions on halogenated derivatives.

Oxidation: The pyrimidine ring is generally resistant to oxidation due to its electron-deficient nature. However, N-oxidation at one of the ring nitrogen atoms can be achieved using strong oxidizing agents like peracids (e.g., m-chloroperbenzoic acid, m-CPBA). wikipedia.orgclockss.org The presence of multiple electron-withdrawing chlorine atoms on this compound would make N-oxidation even more difficult compared to unsubstituted pyrimidine. wikipedia.org In some cases, oxidation of substituted pyrimidines can lead to ring-opening or rearrangement products rather than simple N-oxides. clockss.org Another oxidative pathway, found in certain bacteria, involves the oxidation of pyrimidines to barbituric acid. umich.edu

Reduction: The pyrimidine ring can be reduced, for example, by catalytic hydrogenation to yield di- or tetrahydropyrimidines. wikipedia.org In biological systems, enzymes like dihydropyrimidine (B8664642) dehydrogenase catalyze the reduction of the C5-C6 double bond in pyrimidines like uracil and thymine. umich.edu For this compound, a chemical reduction could potentially lead to dechlorination in addition to ring reduction, depending on the reducing agent and conditions used. For example, catalytic hydrogenation over a palladium catalyst can often result in hydrodehalogenation, replacing the chlorine atoms with hydrogen.

Derivatization Strategies: Elaboration of the 2,4,6 Trichloro 5 Propylpyrimidine Scaffold into Complex Heterocyclic Systems

Synthesis of Variously Substituted Pyrimidine (B1678525) Derivatives

The reactivity of the chlorine atoms on the pyrimidine ring allows for the stepwise or simultaneous introduction of various substituents, leading to a diverse library of pyrimidine derivatives.

The chlorine atoms of 2,4,6-trichloro-5-propylpyrimidine can be readily displaced by amino groups through nucleophilic substitution reactions. For instance, reaction with various amines can lead to the formation of mono-, di-, or tri-amino-substituted pyrimidines. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

In a related context, the synthesis of 6-amino-5-cyano-2-thiopyrimidine derivatives has been achieved through the reaction of aromatic aldehydes, malononitrile (B47326), and thiourea. nih.gov These compounds can be further reacted with hydrazine (B178648) hydrate (B1144303) to yield 4-amino-6-aryl-2-sulfanylpyrimidine-5-carboximidohydrazide or 3-amino-4-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, depending on the reaction conditions. nih.gov The amino groups in these pyrimidine derivatives can be further functionalized, for example, by reacting with aromatic aldehydes to form Schiff bases. nih.gov

The synthesis of 2-amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines has been accomplished through the hydrogenation of their dihydro counterparts using sodium borohydride. researchgate.net These amino-functionalized pyrimidines can undergo further reactions such as acylation, sulfonylation, and alkylation at the amino group or the nitrogen atoms within the ring system. researchgate.net

Starting MaterialReagent(s)ProductReference
Aromatic aldehyde, malononitrile, thiourea-6-Amino-5-cyano-2-thiopyrimidine derivative nih.gov
6-Amino-5-cyano-2-thiopyrimidine derivativeHydrazine hydrate4-Amino-6-aryl-2-sulfanylpyrimidine-5-carboximidohydrazide nih.gov
6-Amino-5-cyano-2-thiopyrimidine derivativeHydrazine hydrate (reflux)3-Amino-4-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol nih.gov
2-Amino-5-R-7-R′-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidineNaBH42-Amino-5-R-7-R′-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine researchgate.net

The chlorine atoms of this compound are susceptible to displacement by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is a cornerstone of its utility in synthetic chemistry.

Displacement reactions are a common strategy to introduce different halogens or other functional groups. youtube.comsavemyexams.comscience-revision.co.ukrsc.orgyoutube.com For example, a more reactive halogen can displace a less reactive one from a compound. savemyexams.com The reactivity of halogens decreases down the group in the periodic table, with chlorine being more reactive than bromine and iodine. savemyexams.comscience-revision.co.uk

In the context of pyrimidine synthesis, the displacement of chlorine atoms can be achieved with various nucleophiles. For instance, the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) was developed from 4,6-dichloro-2-(methylthio)pyrimidine. arkat-usa.org This multi-step process involved the initial displacement of the 4- and 6-chloro groups with benzyloxy groups, followed by oxidation of the thioether to a sulfone, displacement of the sulfone by a cyanide group, and finally chlorination at the C5 position. arkat-usa.org This demonstrates the sequential and selective displacement of different leaving groups to achieve the desired substitution pattern.

The displacement of chlorine atoms by other nucleophiles, such as alcohols, thiols, and various carbon nucleophiles, can also be envisioned, leading to a wide array of functionalized pyrimidines. The specific conditions for these reactions, including the choice of solvent, temperature, and catalyst, would depend on the nature of the nucleophile and the desired degree of substitution.

Starting MaterialKey Transformation(s)ProductReference
4,6-Dichloro-2-(methylthio)pyrimidine1. Displacement of Cl with benzyloxy groups 2. Oxidation of thioether to sulfone 3. Displacement of sulfone with cyanide 4. Chlorination at C54,5,6-Trichloropyrimidine-2-carbonitrile arkat-usa.org

Construction of Fused Pyrimidine Scaffolds

The functionalized pyrimidine derivatives obtained from this compound serve as valuable intermediates for the construction of fused heterocyclic systems. These annulation reactions often involve the participation of substituents introduced in the initial derivatization steps.

Pyrido[2,3-d]pyrimidines are an important class of fused heterocycles with a range of biological activities. nih.gov Various synthetic strategies have been developed for their construction.

One approach involves the condensation of 6-aminouracil (B15529) derivatives with malononitrile and aldehydes to yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Another method utilizes the reaction of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde (B3023284) to form 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be further functionalized. nih.gov

The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamines has been described through the reductive condensation of a 6-cyanopyrido[2,3-d]pyrimidine derivative with an aniline. nih.gov Furthermore, cyclo-condensation of 2-hydrazinyl-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with ethyl chloroformate can lead to the formation of pyrido[2,3-d] unisi.itnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidine-3,5-diones. nih.gov Reaction of the same hydrazinyl derivatives with benzoyl chloride can yield 3-phenylpyrido[2,3-d] unisi.itnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidin-5(1H)-one analogues. nih.gov

Starting Material(s)Reagent(s)Fused SystemReference
6-Aminouracil, malononitrile, aldehyde-Pyrido[2,3-d]pyrimidine nih.gov
2,4,6-TriaminopyrimidineSodium salt of nitromalonaldehyde2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine nih.gov
2-Hydrazinyl-pyrido[2,3-d]pyrimidin-4(3H)-oneEthyl chloroformatePyrido[2,3-d] unisi.itnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidine-3,5-dione nih.gov
2-Hydrazinyl-pyrido[2,3-d]pyrimidin-4(3H)-oneBenzoyl chloride3-Phenylpyrido[2,3-d] unisi.itnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidin-5(1H)-one nih.gov

Pyrimido[5,4-e] unisi.itnih.govsemanticscholar.orgtriazines and pyrazolo[3,4-d]pyrimidines are another two important classes of fused pyrimidine systems with diverse pharmacological properties. nih.govresearchgate.net

The synthesis of pyrimido[5,4-e] unisi.itnih.govsemanticscholar.orgtriazines can be achieved through the condensation of 6-hydrazinyluracil with aromatic aldehydes to form hydrazones, followed by nitrosation and intramolecular cyclization. nih.govresearchgate.net An alternative route involves the condensation of pre-formed hydrazones with an activated chlorouracil, followed by a reductive ring closure. nih.gov

Pyrazolo[3,4-d]pyrimidines are often synthesized from pyrazole (B372694) precursors. semanticscholar.org For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile can be converted to a pyrazolo[3,4-d] unisi.itnih.govoxazin-3-yl)acetonitrile intermediate, which can then react with various nucleophiles to form pyrazolo[3,4-d]pyrimidines. semanticscholar.org The reaction of this intermediate with hydrazine hydrate, followed by condensation with aromatic aldehydes, can lead to the formation of pyrazolo[4,3-e] unisi.itnih.govsemanticscholar.orgtriazolo[1,5-c]pyrimidines. semanticscholar.org Pyrazolo[3,4-d]pyrimidines are recognized as potent protein kinase inhibitors. unisi.itnih.gov

Starting Material(s)Key Intermediate/ReactionFused SystemReference
6-Hydrazinyluracil, aromatic aldehydeHydrazone formation, nitrosation, cyclizationPyrimido[5,4-e] unisi.itnih.govsemanticscholar.orgtriazine nih.govresearchgate.net
Hydrazone, activated chlorouracilCondensation, reductive ring closurePyrimido[5,4-e] unisi.itnih.govsemanticscholar.orgtriazine nih.gov
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrileFormation of a pyrazolo[3,4-d] unisi.itnih.govoxazin-3-yl)acetonitrile intermediatePyrazolo[3,4-d]pyrimidine semanticscholar.org
2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d] unisi.itnih.govoxazin-3-yl)acetonitrile, hydrazine hydrate, aromatic aldehydeCondensationPyrazolo[4,3-e] unisi.itnih.govsemanticscholar.orgtriazolo[1,5-c]pyrimidine semanticscholar.org

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. orgchemres.orgmdpi.comnih.govyoutube.com This approach is highly atom-economical and efficient.

MCRs have been successfully applied to the synthesis of various fused pyrimidine systems. orgchemres.org For instance, the synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved through a three-component reaction of 6-aminouracil, an aldehyde, and malononitrile. nih.gov Microwave-assisted MCRs have also been employed for the synthesis of fused dihydropyrimidine (B8664642) derivatives, such as in the three-component condensation of 3-amino-5-alkylthio-1,2,4-triazoles with aromatic aldehydes and acetoacetamides to produce 7-aryl-2-alkylthio-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxamides. researchgate.net

The use of MCRs offers a convergent and efficient strategy for the synthesis of diverse libraries of fused pyrimidine architectures, which are of significant interest in medicinal chemistry.

ReactantsReaction TypeFused SystemReference
6-Aminouracil, aldehyde, malononitrileThree-component reactionPyrido[2,3-d]pyrimidine nih.gov
3-Amino-5-alkylthio-1,2,4-triazole, aromatic aldehyde, acetoacetamideMicrowave-assisted three-component reaction7-Aryl-2-alkylthio-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxamide researchgate.net

Mechanistic Insights into Complex Derivatization Pathways

The transformation of this compound into more complex heterocyclic systems is underpinned by a series of well-established, yet nuanced, reaction mechanisms. The reactivity of the pyrimidine core is dominated by nucleophilic aromatic substitution (SNAr), a process whose intricacies dictate the final structure of the derivatized products. The regioselectivity and reaction kinetics are profoundly influenced by the electronic properties of the pyrimidine ring, the nature of the attacking nucleophile, and the specific reaction conditions employed.

The inherent electron deficiency of the pyrimidine ring, exacerbated by the inductive effect of the three chlorine atoms, renders the carbon atoms susceptible to nucleophilic attack. Generally, the mechanism for SNAr reactions is depicted as a two-step addition-elimination sequence proceeding through a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies and computational analyses on similar heterocyclic systems suggest that a concerted mechanism, where bond formation and bond cleavage occur in a single step, may be more common than previously thought, particularly for reactions involving good leaving groups like chloride on heterocyclic rings such as pyrimidine. nih.gov

The substitution pattern on the this compound scaffold is a critical aspect of its derivatization. The reaction with various nucleophiles can lead to mono-, di-, or tri-substituted products. The position of the initial substitution is governed by the relative activation of the C2, C4, and C6 positions. For instance, in the reaction of 2,4,6-trichloropyrimidine (B138864) with anilines, the primary product is often the 4-substituted-2,6-dichloropyrimidine, indicating a preference for attack at the C4 position. researchgate.net The ratio of isomeric products can, however, be influenced by the solvent and the electronic nature of the nucleophile's substituents. researchgate.net

In the context of forming complex heterocyclic systems, the initial SNAr product can undergo subsequent intramolecular cyclization reactions. The nature of these cyclizations is diverse and depends on the functional groups introduced by the nucleophile. For example, a nucleophile containing a hydroxyl or amino group at a suitable distance from the point of attachment to the pyrimidine ring can lead to the formation of fused ring systems.

The derivatization can also proceed through multi-component reactions, where the pyrimidine, a nucleophile, and another electrophile react in a single pot. The mechanism for such reactions often involves a cascade of events, starting with an initial SNAr reaction, followed by condensation or cycloaddition steps. For instance, a plausible mechanism for the synthesis of certain pyridopyrimidines involves an initial Knoevenagel condensation, followed by an aza-ene reaction and subsequent cyclization. beilstein-journals.org

The table below summarizes key mechanistic aspects for the derivatization of the this compound scaffold, drawing analogies from related systems.

Reaction TypeKey Mechanistic StepsInfluencing FactorsPotential Intermediates
Nucleophilic Aromatic Substitution (SNAr) 1. Nucleophilic attack on an electron-deficient carbon of the pyrimidine ring.2. Formation of a Meisenheimer-like intermediate (stepwise) or a concerted transition state.3. Departure of the chloride leaving group to restore aromaticity.- Nature of the nucleophile (hard vs. soft, basicity)- Solvent polarity- Reaction temperature- Electronic effects of substituents on the nucleophileMeisenheimer complex, Concerted transition state
Intramolecular Cyclization 1. Initial SNAr to introduce a reactive functional group.2. Subsequent intramolecular nucleophilic attack from the introduced group onto another part of the molecule.- Chain length and flexibility of the tether connecting the nucleophilic and electrophilic centers.- Presence of catalysts (acid or base)Various cyclic intermediates depending on the specific reaction
Multi-component Reactions 1. Initial bimolecular reaction (e.g., SNAr or condensation).2. Generation of a reactive intermediate.3. Subsequent reaction with other components in the mixture.- Stoichiometry of reactants- Order of addition of reactants- Use of catalysts to promote specific stepsKnoevenagel adducts, Iminium ions, Enamines

It is important to note that while these mechanistic principles are well-established for pyrimidine chemistry in general, detailed mechanistic studies specifically on this compound are not extensively reported. Therefore, the mechanistic pathways for its derivatization are largely inferred from studies on analogous compounds.

Computational and Theoretical Investigations of 2,4,6 Trichloro 5 Propylpyrimidine and Analogues

Mechanistic Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms of pyrimidine (B1678525) derivatives. While specific studies on 2,4,6-trichloro-5-propylpyrimidine are not extensively documented in public literature, the mechanistic pathways of closely related analogues, such as 2,4,6-trichloropyrimidine (B138864), have been investigated, offering significant insights into its reactivity.

The primary reactions of 2,4,6-trichloropyrimidine and its analogues are nucleophilic aromatic substitutions (SNAr). Computational studies on similar systems, like the reactions of chloropyrimidines with various nucleophiles, have been instrumental in distinguishing between stepwise (via a Meisenheimer complex) and concerted mechanisms. zenodo.orgnih.govnih.gov For many pyrimidine systems, computational analyses suggest that the SNAr reactions are likely to proceed through a concerted mechanism, where the bond-forming and bond-breaking steps occur in a single transition state. nih.gov

Kinetic studies on the substitution of 2,4,6-trichloropyrimidine have shown that the 2-position is the most active and facile site for substitution by primary and secondary amines. zenodo.org The 4 and 6 positions typically only undergo substitution when the nucleophile is a tertiary base, such as pyridine (B92270), which proceeds through the formation of an intermediate N+ cation. zenodo.org The reactivity pattern highlights that halogens flanked by two heterocyclic nitrogen atoms are displaced with greater ease. zenodo.org

DFT calculations on related systems have been employed to analyze the transition states and intermediates of such reactions. nih.gov These studies often involve calculating the Gibbs free energy, analyzing frontier molecular orbitals (FMOs), and mapping the potential energy surface to identify the lowest energy pathway. For instance, in a multi-component reaction leading to a pyridyl-cholestane derivative, DFT calculations identified the rate-determining step by locating the transition state with the highest activation energy barrier. nih.gov Similar computational approaches can be applied to model the reaction of this compound with various nucleophiles to predict regioselectivity and reaction rates. The presence of the 5-propyl group is expected to introduce steric and electronic effects that can be quantified through computational modeling.

The table below presents kinetic data for the reaction of 2,4,6-trichloropyrimidine with diethylamine, illustrating the reactivity of the compound.

Kinetic Data for the Reaction of 2,4,6-Trichloropyrimidine with Diethylamine in CCl4:EtOH (80:20) at 40°C. zenodo.org
ReactantNucleophileRate Constant (k_r) (dm³ mol⁻¹ s⁻¹)Stoichiometry
2,4,6-TrichloropyrimidineDiethylamine4.62.12

Theoretical Characterization of Intermolecular Interactions and Crystal Packing

Computational crystal structure prediction (CSP) is a powerful technique used to identify stable polymorphs of a given molecule. nih.govaps.org These methods typically involve generating a multitude of possible crystal packing arrangements and ranking them based on their lattice energies, often calculated using dispersion-corrected DFT. rsc.orgrsc.org For a molecule like this compound, the key intermolecular interactions expected to dictate the crystal packing include:

Halogen Bonding: The chlorine atoms on the pyrimidine ring can act as halogen bond donors, interacting with Lewis basic sites on neighboring molecules.

π-π Stacking: The aromatic pyrimidine rings can engage in π-π stacking interactions, which are a common feature in the crystal structures of planar aromatic molecules.

Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Reduced Density Gradient (RDG) analysis can be used to characterize and quantify these non-covalent interactions. nih.gov For example, QTAIM can identify bond critical points between interacting atoms and quantify the electron density at these points, providing a measure of interaction strength. nih.gov

The table below summarizes the types of intermolecular interactions that would be theoretically investigated for this compound, based on studies of similar halogenated compounds. nih.gov

Potential Intermolecular Interactions in Crystalline this compound
Interaction TypeDescriptionAtoms Involved (Example)
Halogen BondAn attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region.C-Cl···N or C-Cl···Cl
Hydrogen BondAn attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another electronegative atom.C-H···N or C-H···Cl
π-π StackingNon-covalent attractive interactions between aromatic rings.Pyrimidine ring ··· Pyrimidine ring
van der Waals ForcesWeak, non-specific attractions between molecules.Propyl group, Chlorine atoms

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4,6 Trichloro 5 Propylpyrimidine and Its Derivatives

Vibrational Spectroscopy for Structural and Conformational Analysis

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of 2,4,6-Trichloro-5-propylpyrimidine.

FT-IR spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring its absorption of infrared radiation at specific frequencies corresponding to the vibrations of its bonds. For this compound, the spectrum is expected to be dominated by vibrations from the pyrimidine (B1678525) ring and the propyl side chain.

The key expected vibrational modes are:

C-H Stretching: The aliphatic C-H stretching vibrations from the propyl group (-CH₂-CH₂-CH₃) are anticipated in the 2850-2960 cm⁻¹ region.

Pyrimidine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to appear in the 1500-1600 cm⁻¹ region. Studies on related pyrimidine derivatives show these bands are often strong and characteristic. rsc.org

C-Cl Stretching: The vibrations associated with the carbon-chlorine bonds are typically found in the fingerprint region, generally between 600 and 800 cm⁻¹. The presence of multiple chlorine atoms on the pyrimidine ring would likely result in strong, complex absorptions in this area.

C-H Bending: The bending vibrations (scissoring, wagging, twisting) of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the propyl substituent would appear in the 1375-1470 cm⁻¹ range.

Based on data from related trichloropyrimidine compounds, a detailed table of expected FT-IR absorptions can be compiled. nih.govmdpi.com

Table 1: Predicted FT-IR Spectral Data for this compound

Frequency Range (cm⁻¹) Assignment
2960 - 2850 C-H stretching (propyl group)
1580 - 1540 C=N stretching (pyrimidine ring)
1500 - 1400 C=C stretching (pyrimidine ring)
1470 - 1450 -CH₂- bending (propyl group)
1380 - 1370 -CH₃ bending (propyl group)

FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be effective in characterizing the vibrations of the pyrimidine ring and the C-Cl bonds.

Symmetric Ring Vibrations: The symmetric "breathing" vibration of the pyrimidine ring is a classic Raman-active mode and is expected to produce a strong signal.

C-Cl Symmetric Stretching: The symmetric stretching of the C-Cl bonds would also be prominent in the Raman spectrum.

Aliphatic Chain Vibrations: The C-C stretching vibrations within the propyl chain would be observable, typically in the 800-1200 cm⁻¹ region.

Analysis of related chlorinated pyrimidines and other heterocyclic systems suggests that the combination of FT-IR and FT-Raman provides a more complete vibrational profile of the molecule. nih.govsigmaaldrich.comnih.gov

Table 2: Predicted FT-Raman Spectral Data for this compound

Wavenumber (cm⁻¹) Assignment
2960 - 2850 C-H stretching (propyl group)
1580 - 1540 Pyrimidine ring stretching
~1000 Symmetric ring "breathing"

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

The ¹H-NMR spectrum of this compound is expected to be relatively simple, showing signals only for the protons of the propyl group, as the pyrimidine ring itself has no attached protons. The substitution at C-5 removes the lone pyrimidine proton that would otherwise be present in the parent 2,4,6-trichloropyrimidine (B138864), which shows a singlet around 7.2-7.4 ppm. chemicalbook.com

The propyl group protons (-CH₂-CH₂-CH₃) would exhibit a characteristic pattern:

A triplet for the terminal methyl (-CH₃) protons, due to coupling with the adjacent methylene (-CH₂-) group.

A sextet (or multiplet) for the central methylene (-CH₂-) protons, as they are coupled to both the methyl and the other methylene group.

A triplet for the methylene (-CH₂-) protons directly attached to the pyrimidine ring, due to coupling with the central methylene group.

The chemical shifts would be influenced by the electron-withdrawing nature of the trichloropyrimidine ring.

Table 3: Predicted ¹H-NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 0.9 - 1.1 Triplet (t) 3H -CH₂-CH₂-CH₃
~ 1.6 - 1.8 Sextet (m) 2H -CH₂-CH₂ -CH₃

The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, five distinct signals are expected: three for the propyl group and two for the pyrimidine ring (since C4 and C6 are equivalent due to substitution pattern, and C2 and C5 are unique).

Pyrimidine Carbons: The carbons of the pyrimidine ring will appear significantly downfield. The carbons bonded to chlorine (C2, C4, C6) are expected to be in the range of 160-170 ppm. The substituted C5 carbon would be further upfield.

Propyl Carbons: The three carbons of the propyl chain will appear in the aliphatic region of the spectrum (< 40 ppm).

Table 4: Predicted ¹³C-NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~ 170 C2 (C-Cl)
~ 162 C4/C6 (C-Cl)
~ 130 C5
~ 30 C H₂-CH₂-CH₃
~ 22 -CH₂-C H₂-CH₃

The Attached Proton Test (APT) is a ¹³C-NMR experiment that differentiates between carbon atoms based on the number of attached protons. This is invaluable for confirming assignments made from the standard ¹³C-NMR spectrum.

In an APT spectrum:

CH₃ (methyl) and CH (methine) carbons appear as positive signals.

CH₂ (methylene) and quaternary (C) carbons appear as negative signals.

For this compound, the APT spectrum would confirm:

Positive Signals: The methyl carbon (-C H₃) of the propyl group.

Negative Signals: The two methylene carbons (-C H₂-) of the propyl group, and the four quaternary carbons of the pyrimidine ring (C2, C4, C5, C6).

This clear distinction helps to unambiguously assign each carbon signal, solidifying the structural elucidation of the molecule.

High-Energy Spectroscopic Techniques for Electronic Structure Probing

High-energy spectroscopic techniques are instrumental in probing the electronic structure of molecules by examining the interactions of high-energy photons with core and valence electrons. These methods provide direct information about elemental composition, chemical states, and the nature of unoccupied electronic states.

X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the context of this compound, XPS would be employed to determine the core-level electron binding energies of the constituent carbon, nitrogen, and chlorine atoms. The precise binding energies are highly sensitive to the local chemical environment, allowing for the differentiation of atoms in different functional groups.

For instance, the carbon atoms within the pyrimidine ring are expected to exhibit different binding energies compared to those in the propyl chain due to the influence of the electronegative chlorine and nitrogen atoms. Similarly, the nitrogen atoms in the pyrimidine ring and the chlorine atoms attached to it will have characteristic binding energies that confirm the molecular structure.

Illustrative XPS Data for this compound

AtomOrbitalPredicted Binding Energy (eV)Chemical Environment
C1s~285.0Propyl group (C-C, C-H)
C1s~286.5Pyrimidine ring (C-N)
C1s~288.0Pyrimidine ring (C-Cl)
N1s~400.0Pyrimidine ring
Cl2p~200.5C-Cl on pyrimidine ring

Note: These are predicted values based on typical binding energies for similar chemical environments and should be confirmed by experimental measurement.

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for probing the unoccupied electronic states of a molecule. By tuning the energy of incident X-rays around the absorption edge of a specific element (e.g., carbon or nitrogen K-edge), transitions from core levels to unoccupied molecular orbitals can be observed. The resulting spectrum provides a detailed fingerprint of the molecule's π* and σ* orbitals.

For this compound, C K-edge NEXAFS would reveal distinct resonances corresponding to transitions from the 1s orbitals of the different carbon atoms to various unoccupied molecular orbitals. These transitions would be influenced by the aromaticity of the pyrimidine ring and the presence of the electron-withdrawing chlorine atoms. The N K-edge NEXAFS spectrum would similarly provide insights into the unoccupied orbitals associated with the nitrogen atoms in the pyrimidine ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., MALDI-TOF)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of organic molecules. In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix material, and a pulsed laser is used to desorb and ionize the analyte molecules. The time it takes for the ions to travel through a flight tube to a detector is measured, which is proportional to their mass-to-charge ratio.

For this compound, MALDI-TOF mass spectrometry would be expected to show a prominent molecular ion peak ([M]+) corresponding to its calculated molecular weight. Additionally, the isotopic pattern of the molecular ion peak would be characteristic of a molecule containing three chlorine atoms, with the relative intensities of the isotopic peaks determined by the natural abundance of 35Cl and 37Cl. Analysis of the fragmentation pattern can provide further structural confirmation, with common fragmentation pathways involving the loss of chlorine atoms or cleavage of the propyl chain.

Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)Description
[M]+223.98Molecular ion
[M-Cl]+188.01Loss of a chlorine atom
[M-C3H7]+180.93Loss of the propyl group

Note: The m/z values are calculated for the most abundant isotopes.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail about bond lengths, bond angles, and conformational preferences of a molecule in the solid state.

By growing a suitable single crystal of this compound and analyzing its diffraction pattern of X-rays, the absolute configuration and conformational details of the molecule can be determined with high precision. The data obtained from single crystal XRD would allow for the accurate measurement of all bond lengths and angles within the molecule. Furthermore, the conformation of the propyl group relative to the pyrimidine ring can be established, providing insights into potential steric interactions that influence the molecule's shape.

While this compound does not possess classical hydrogen bond donors, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. In the presence of suitable solvent molecules or co-formers, the formation of weak hydrogen bonds could be observed. More significantly, the crystal packing is likely to be dominated by van der Waals forces and halogen-halogen interactions. The analysis of the crystal structure would reveal how the molecules arrange themselves in the solid state, identifying any specific packing motifs or intermolecular interactions that govern the crystal lattice. These interactions are crucial for understanding the physical properties of the material, such as its melting point and solubility.

Analysis of Pi-Pi (π-π) Stacking Interactions in Crystalline Pyrimidine Systems

The arrangement of aromatic rings in the solid state is a subject of significant interest in the fields of crystal engineering and materials science. Among the non-covalent interactions that govern the three-dimensional architecture of molecular crystals, pi-pi (π-π) stacking plays a crucial role. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, are fundamental in determining the packing motifs and, consequently, the physicochemical properties of crystalline materials. In the context of pyrimidine derivatives, such as the theoretical crystalline structure of this compound, an analysis of potential π-π stacking interactions provides valuable insights into the supramolecular assembly.

While specific crystallographic data for this compound is not publicly available, the principles of π-π stacking in related pyrimidine and halogenated aromatic systems can be used to infer its likely behavior. The pyrimidine ring, being electron-deficient, can participate in various stacking arrangements. The presence of three electron-withdrawing chlorine atoms in this compound further modulates the electrostatic potential of the aromatic ring, influencing the geometry and strength of any π-π interactions.

Generally, π-π stacking can be categorized into two main geometries: face-to-face (sandwich) and edge-to-face (T-shaped). However, in many crystal structures, a parallel-displaced or staggered conformation is more common than a perfect face-to-face arrangement, as it mitigates electrostatic repulsion between the cores of the aromatic rings. wikipedia.org The key parameters used to characterize these interactions are the centroid-to-centroid distance between the interacting rings and the dihedral angle between the ring planes.

For a π-π stacking interaction to be considered significant, the centroid-to-centroid distance is typically in the range of 3.3 to 3.8 Å. In related heterocyclic systems, observed centroid-centroid distances for π-π stacking interactions fall within this range. For instance, in some pyridine-2,5-dicarboxylate (B1236617) complexes, these distances have been measured at approximately 3.47 Å and 3.71 Å. researchgate.net

To illustrate the parameters involved in the analysis of π-π stacking, a hypothetical data table for a crystalline pyrimidine system is presented below. This table showcases the type of data that would be extracted from single-crystal X-ray diffraction studies to quantify the π-π stacking interactions.

Interacting RingsSymmetry OperationCentroid-to-Centroid Distance (Å)Dihedral Angle (°)Vertical Displacement (Å)
Ring 1 - Ring 2-x, -y, -z3.6501.2
Ring 1 - Ring 3x, 1+y, z3.785.21.5
Ring 2 - Ring 41-x, -y, 1-z3.592.11.1
This table is illustrative and based on typical values found in related crystalline systems, as specific experimental data for this compound is not available.

Computational methods are increasingly being employed to predict crystal structures and analyze intermolecular interactions. nih.govnih.gov Such studies on this compound could provide theoretical insights into its preferred packing motifs and the nature of its π-π stacking interactions. These computational approaches can calculate the interaction energies and geometries of different possible polymorphs, offering a valuable complement to experimental studies.

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Routes for Halogenated Pyrimidines

The traditional synthesis of 2,4,6-trichloropyrimidines often involves reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), which present significant environmental and safety challenges. google.comgoogle.com These processes can generate large amounts of acidic wastewater with high phosphate (B84403) content, necessitating extensive and costly remediation efforts. google.com Future research is critically aimed at developing greener and more sustainable synthetic pathways.

A promising approach involves the optimization of existing methods to reduce waste and energy consumption. For instance, a patented "environmental-friendly" method for preparing 2,4,6-trichloropyrimidine (B138864) from barbituric acid and POCl₃ uses a composite catalyst and a one-step synthesis. google.com This method allows for the recycling of unreacted materials and converts the waste liquid into calcium magnesium phosphate fertilizer, demonstrating a circular economy approach. google.com

Further innovations are focused on replacing hazardous reagents and solvents altogether. Key areas of development include:

Catalyst-Free and Solvent-Free Conditions: Mechanochemical methods, such as grinding and ball-milling, represent a significant advance in green synthesis. researchgate.net These techniques can promote reactions in the absence of solvents, reducing waste and simplifying product isolation. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound as energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles with reduced byproduct formation compared to conventional heating. researchgate.net

Benign Solvent Systems: The use of ionic liquids as recyclable reaction media offers a greener alternative to volatile organic solvents for halogenation reactions. elsevierpure.com A highly efficient C-5 halogenation of pyrimidine (B1678525) nucleosides has been developed using N-halosuccinimides in an ionic liquid, which can be recovered and reused. elsevierpure.com

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters (temperature, pressure, stoichiometry), improving safety and efficiency, particularly for highly exothermic chlorination reactions.

These green chemistry principles are not only environmentally responsible but also offer economic advantages through increased efficiency and reduced waste management costs. researchgate.net

Exploration of Underexplored Reactivity Pathways for Diversified Derivatization

The three chlorine atoms on the pyrimidine ring of 2,4,6-Trichloro-5-propylpyrimidine are chemically non-equivalent, offering a rich platform for regioselective functionalization. The chlorine atoms at the C4 and C6 positions are generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This differential reactivity allows for the stepwise and selective introduction of various functional groups.

While reactions with common nucleophiles like amines have been investigated, significant opportunities remain to explore less conventional reactivity pathways. researchgate.net

Advanced Cross-Coupling Reactions: Beyond standard Suzuki-Miyaura couplings, which have been used to create arylpyrimidines, chemicalbook.comresearchgate.net there is vast potential in applying a broader range of modern cross-coupling reactions. This includes Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings to introduce alkynyl, vinyl, amino, and stannyl (B1234572) moieties, respectively. These methods would grant access to a vastly expanded chemical space of complex pyrimidine derivatives.

Deconstruction-Reconstruction Strategies: A novel approach involves the "deconstruction" of the pyrimidine ring into a more reactive intermediate, followed by "reconstruction" to form diverse heterocyclic systems. nih.gov For example, converting a pyrimidine into an N-arylpyrimidinium salt allows for ring-opening to an iminoenamine building block, which can then be recyclized with various reagents to generate not only new pyrimidines but also other heterocycles like azoles. nih.gov Applying this strategy to this compound could yield analogues that are inaccessible through traditional functionalization.

C-H Functionalization: While the primary focus is often on the reactive C-Cl bonds, direct C-H functionalization of the propyl side chain or potentially of the pyrimidine ring itself (if one chlorine is removed) represents an atom-economical route to novel derivatives.

The systematic exploration of these pathways, guided by an understanding of the electronic effects of the propyl group and the existing chlorine atoms, will be crucial for creating libraries of diversified pyrimidines for screening in various applications.

Integration of Advanced Computational Modeling for Predictive Chemical Synthesis

Modern computational chemistry offers powerful tools to predict and rationalize the behavior of complex molecules, thereby accelerating the discovery process. For a molecule like this compound, integrating computational modeling can provide invaluable insights and guide synthetic efforts.

Density Functional Theory (DFT) is a key methodology used to investigate the electronic structure and reactivity of pyrimidine derivatives. researchgate.netresearchgate.net

Predicting Regioselectivity: DFT calculations can model the transition states of competing reaction pathways in SNAr reactions, accurately predicting which chlorine atom will be substituted under specific conditions. wuxiapptec.com By calculating properties like LUMO (Lowest Unoccupied Molecular Orbital) distribution and atomic charges, researchers can rationalize the observed selectivity and predict the outcome of reactions with new nucleophiles. wuxiapptec.com

Mechanism Elucidation: Computational studies can map out the entire reaction energy profile, identifying key intermediates and transition states. This provides a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.

Virtual Screening and Library Design: Before embarking on extensive synthesis, computational methods can be used to generate virtual libraries of potential derivatives. Properties such as binding affinity to a biological target (through molecular docking) or material properties can be predicted in silico, allowing chemists to prioritize the most promising candidates for synthesis. mdpi.comnih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, further refining the design of new compounds. mdpi.comnih.gov

By using computational tools to pre-screen possibilities and understand reaction intricacies, researchers can minimize trial-and-error experimentation, reduce waste, and focus resources on the most viable synthetic targets.

Role in the Design and Synthesis of Advanced Materials via Chemical Modification

The reactive nature of the chloropyrimidine core makes it an excellent scaffold for the chemical modification of polymers and surfaces, leading to the creation of advanced materials with tailored properties. The propyl group can further influence the physical characteristics, such as solubility and interaction with polymer matrices.

A key application area is in the development of functional textiles. A closely related compound, 2,4,6-trichloro-pyrimidine-5-carbaldehyde, is used as an anchor group for reactive dyes, forming covalent bonds with the functional groups on textile fibers like cotton or silk. Similarly, 2,4,6-trichloropyrimidine itself has been shown to improve the anti-wrinkle and anti-pilling properties of fabrics. These applications highlight the potential of using the trichloropyrimidine moiety as a robust covalent linker.

Future research could extend this concept to other materials:

Functional Polymers: this compound could be grafted onto polymer backbones to introduce new functionalities. For example, attaching it to polymer chains could enhance thermal stability, flame retardancy, or create surfaces with specific wettability or biocompatibility.

Photoluminescent Materials: Pyrimidine and its fused derivatives, such as pyrazolo mdpi.comrsc.orgpyrimidines, are known to possess significant photophysical properties. mdpi.com By strategically derivatizing the trichloropyrimidine core, it may be possible to develop novel fluorophores for applications in sensors, organic light-emitting diodes (OLEDs), or bio-imaging.

Nanomaterial Surface Modification: The reactive chlorine atoms provide handles to covalently attach the molecule to the surface of inorganic nanoparticles (e.g., silica, gold, metal oxides). mdpi.com This could be used to compatibilize the nanoparticles with organic matrices, introduce catalytic sites, or develop targeted drug delivery systems.

The versatility of the trichloropyrimidine scaffold provides a platform for creating a new generation of functional materials through controlled chemical modification.

Synergistic Approaches Combining Experimental and Theoretical Methodologies for Deeper Understanding of Pyrimidine Chemistry

The future of chemical research, particularly in a field as nuanced as heterocyclic chemistry, lies in the tight integration of experimental and theoretical approaches. researchgate.netmdpi.com This synergistic strategy moves beyond simple validation of experimental results with theory, instead using computation as a predictive tool to guide experimental design, and using experimental outcomes to refine and improve theoretical models.

For this compound, a combined approach would be particularly fruitful:

Rationalizing Complex Reactions: When a reaction yields a mixture of products, as is common in the substitution reactions of polychlorinated heterocycles, researchgate.net computational studies can untangle the kinetic and thermodynamic factors that govern the product distribution. This deep understanding allows chemists to fine-tune reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired isomer.

Designing Novel Catalysts: Theoretical modeling can be used to design catalysts specifically tailored for pyrimidine functionalization, for example, by optimizing ligand structures in a metal complex to enhance reactivity and selectivity for a particular C-Cl bond.

Structure-Property Relationships: By synthesizing a systematic series of derivatives and characterizing their properties (e.g., biological activity, photophysical data), researchers can generate robust datasets. mdpi.comnih.gov These datasets can then be used to build and validate predictive computational models (like QSAR), creating a powerful feedback loop that accelerates the discovery of compounds with optimized properties. mdpi.com

This integrated workflow, where theory and experiment continually inform one another, represents the most efficient and insightful path to unlocking the full potential of pyrimidine chemistry and harnessing the utility of complex molecules like this compound.

Q & A

Q. What laboratory synthesis methods are recommended for 2,4,6-Trichloro-5-propylpyrimidine?

The compound can be synthesized via chlorination of pyrimidine precursors. A common approach involves refluxing barbituric acid derivatives with phosphorus oxychloride (POCl₃) to introduce chlorine atoms. To incorporate the propyl group, alkylation reactions using propyl halides or Grignard reagents may follow. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions via chemical shifts (e.g., propyl group protons at δ 0.9–1.5 ppm). Infrared (IR) spectroscopy detects C-Cl stretching (~550–600 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (MW = 240.5 g/mol) and fragmentation patterns. X-ray crystallography may resolve steric effects of the propyl group .

Q. How can researchers ensure purity for biological assays?

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Validate purity using High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, achieving ≥95% purity thresholds .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed?

Q. What methodologies resolve contradictions in reported reaction yields?

Discrepancies may arise from trace moisture or impurities. Replicate reactions under anhydrous conditions (e.g., Schlenk line) and monitor progress via Thin-Layer Chromatography (TLC). Cross-validate yields using quantitative ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. How can researchers optimize chlorination efficiency while minimizing decomposition?

Use a stepwise protocol: (1) Pre-dry starting materials (e.g., molecular sieves), (2) employ POCl₃ with catalytic dimethylformamide (DMF) to enhance reactivity, and (3) maintain temperatures ≤80°C to prevent thermal degradation. Monitor byproducts via Gas Chromatography-Mass Spectrometry (GC-MS) .

Q. What strategies mitigate interference from propyl group oxidation during storage?

Store the compound under inert gas (N₂/Ar) at –20°C. Add antioxidants (e.g., BHT) to solutions. Periodically assess stability via LC-MS to detect oxidation products (e.g., carboxylic acid derivatives) .

Data Analysis & Experimental Design

Q. How should researchers handle conflicting bioactivity data across studies?

Cross-validate assays using standardized protocols (e.g., MIC tests for antimicrobial activity). Control variables like solvent (DMSO concentration ≤1%) and cell line viability. Perform dose-response curves to confirm IC₅₀ values. Replicate studies in triplicate with blinded analysis .

Q. What statistical approaches are suitable for analyzing reaction kinetics?

Use pseudo-first-order kinetics models to evaluate substituent effects. Fit data with software (e.g., MATLAB or Python’s SciPy) and report confidence intervals. Compare activation energies (Eₐ) via Arrhenius plots for mechanistic insights .

Notes on Evidence Utilization

  • Synthesis and characterization methods are inferred from analogs like 2,4,6-Trichloro-5-ethylpyrimidine .
  • Contradiction resolution strategies draw from analytical validation in and .
  • Advanced computational methods (e.g., DFT) are recommended due to structural similarities to other trichloropyrimidines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.